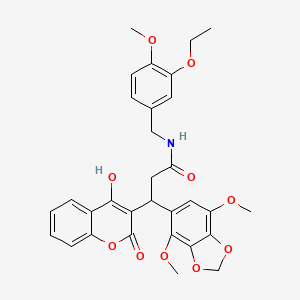![molecular formula C40H40N2O6 B11050199 Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] CAS No. 893768-93-9](/img/structure/B11050199.png)
Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is a complex organic compound characterized by its unique structure, which includes furan and phenyl groups attached to a cyclohexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadiene core, followed by the introduction of furan and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylate groups with diethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The cyclohexadiene core can be reduced to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] involves its interaction with molecular targets such as enzymes or receptors. The furan and phenyl groups can engage in π-π interactions, while the cyclohexadiene core can undergo conformational changes to fit into active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(2-thienyl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
- Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(pyridin-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
Uniqueness
Compared to similar compounds, Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is unique due to the presence of furan rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry for the development of new therapeutic agents.
properties
CAS RN |
893768-93-9 |
|---|---|
Molecular Formula |
C40H40N2O6 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-ethoxycarbonyl-3-(furan-2-yl)-5-phenylcyclohexa-1,5-dien-1-yl]amino]ethylamino]-6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C40H40N2O6/c1-3-45-39(43)37-31(35-17-11-21-47-35)23-29(27-13-7-5-8-14-27)25-33(37)41-19-20-42-34-26-30(28-15-9-6-10-16-28)24-32(36-18-12-22-48-36)38(34)40(44)46-4-2/h5-18,21-22,25-26,31-32,41-42H,3-4,19-20,23-24H2,1-2H3 |
InChI Key |
UTOBJBIQVBKKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(CC1C2=CC=CO2)C3=CC=CC=C3)NCCNC4=C(C(CC(=C4)C5=CC=CC=C5)C6=CC=CO6)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
![ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11050144.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11050146.png)

![6-(5-Bromo-2-fluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050153.png)
![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)
![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11050164.png)

![methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11050167.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050175.png)
![7-(4-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050187.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(4-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050205.png)